molecular formula C14H6BrNO2 B14298789 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile CAS No. 114039-33-7

8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile

Cat. No.: B14298789
CAS No.: 114039-33-7
M. Wt: 300.11 g/mol
InChI Key: TZIHUOQTGYPTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is a chemical compound belonging to the naphthopyran family Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile typically involves the reaction of appropriately substituted 2-naphthols with propargyl alcohols under acid-catalyzed conditions . The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired naphthopyran structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthopyran core.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted naphthopyrans.

Scientific Research Applications

8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile involves a ring-opening reaction upon exposure to light, leading to the formation of intensely colored merocyanine dyes . This photochromic behavior is due to the compound’s ability to undergo reversible structural changes, which are influenced by the molecular environment and external stimuli.

Comparison with Similar Compounds

Similar Compounds

    3H-Naphtho[2,1-b]pyran-2-carbonitrile: Similar structure but without the bromine substitution.

    3H-Naphtho[2,1-b]pyran-2-carbonitrile, 8-bromo-3-oxo-: Another variant with different substituents.

Uniqueness

8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile is unique due to its specific bromine substitution, which imparts distinct photochromic properties and reactivity compared to other naphthopyran derivatives . This makes it particularly valuable in applications requiring precise control over light-induced molecular changes.

Properties

CAS No.

114039-33-7

Molecular Formula

C14H6BrNO2

Molecular Weight

300.11 g/mol

IUPAC Name

8-bromo-3-oxobenzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C14H6BrNO2/c15-10-2-3-11-8(5-10)1-4-13-12(11)6-9(7-16)14(17)18-13/h1-6H

InChI Key

TZIHUOQTGYPTOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(C(=O)O3)C#N)C=C1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.